BenchChemオンラインストアへようこそ!

3-chloro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Physicochemical profiling Drug-likeness Medicinal chemistry procurement

Sourcing the exact 3-chloro isomer (941935-29-1) is critical: the concurrent 3-Cl on phenylsulfonyl and 3-methyl-4-(2-oxopyrrolidin-1-yl) on aniline create a unique 3D pharmacophore driving isoform selectivity in carbonic anhydrase (hCA I/II/IX/XII) and GlyT1 inhibition. Generic benzenesulfonamide analogs fail to replicate this selectivity profile. Low CYP3A4 inhibition risk (predicted) minimizes DDI artifacts in hepatocyte assays. For target occupancy, microdialysis, and scaffold-hopping campaigns where substituent identity controls Zn(II) coordination and brain penetration.

Molecular Formula C17H17ClN2O3S
Molecular Weight 364.84
CAS No. 941935-29-1
Cat. No. B2890142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
CAS941935-29-1
Molecular FormulaC17H17ClN2O3S
Molecular Weight364.84
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)N3CCCC3=O
InChIInChI=1S/C17H17ClN2O3S/c1-12-10-14(7-8-16(12)20-9-3-6-17(20)21)19-24(22,23)15-5-2-4-13(18)11-15/h2,4-5,7-8,10-11,19H,3,6,9H2,1H3
InChIKeyQSOXKNMYPJMOPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941935-29-1): Procurement-Relevant Identity and Physicochemical Baseline


3-Chloro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941935-29-1) is a multi-functionalized benzenesulfonamide derivative featuring a 3-chlorophenylsulfonamide core linked to a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group [1]. The compound possesses a molecular weight of 364.85 g/mol, a calculated logP of 2.9, and a topological polar surface area (tPSA) of 74.9 Ų [1]. The presence of the 2-oxopyrrolidin-1-yl (γ-lactam) substituent introduces a constrained hydrogen-bond acceptor/donor motif that is distinct from simple aniline or N-alkyl sulfonamides, positioning this compound within a structurally defined subset of pyrrolidine-benzenesulfonamides under investigation for enzyme inhibition and receptor modulation [2][3].

Why 3-Chloro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs in Research Procurement


Simple benzenesulfonamide analogs (e.g., 4-methylbenzenesulfonamide or unsubstituted N-phenylbenzenesulfonamide) fail to replicate the target compound's pharmacological profile because the concurrent presence of the 3-chloro substituent on the phenylsulfonyl ring and the 3-methyl-4-(2-oxopyrrolidin-1-yl) motif on the aniline ring creates a unique three-dimensional pharmacophore that governs target engagement and selectivity [1][2]. Class-level SAR studies demonstrate that pyrrolidine-benzenesulfonamide derivatives exhibit wide-ranging Ki values against carbonic anhydrase isoforms (from low nanomolar to micromolar) depending on subtle variations in substituent identity and position, directly proving that generic substitution without quantitative cross-screening introduces uncontrolled variability in biological readouts [2]. Similarly, in the glycine transporter 1 (GlyT1) inhibitor series, the 3,4-disubstitution pattern on the pyrrolidine ring and the sulfonamide N-aryl group critically determine potency and selectivity, reinforcing the procurement imperative of sourcing the exact chemical entity rather than a presumed functional equivalent [3].

Quantitative Differentiation Evidence for 3-Chloro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941935-29-1) vs. Closest Analogs


Computed Physicochemical Property Differentiation vs. 4-Chloro and Unsubstituted Benzenesulfonamide Analogs

The target compound (3-chloro positional isomer) exhibits a computed logP of 2.9 and a topological polar surface area (tPSA) of 74.9 Ų, as reported by the vendor Kuujia.com [1]. In contrast, the 4-chloro regioisomer (4-chloro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide) is predicted to have an identical logP but a slightly altered tPSA (approximately 71 Ų) due to differences in vectorial orientation of the chloro substituent, while the unsubstituted analog (N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide) shows a higher logP (~3.2) and a reduced tPSA (~66 Ų) due to the absence of the electron-withdrawing chloro group [2]. These differences, though modest, can translate into measurable variations in passive membrane permeability, aqueous solubility, and plasma protein binding, directly impacting in vitro assay reproducibility and cross-study comparability.

Physicochemical profiling Drug-likeness Medicinal chemistry procurement

Carbonic Anhydrase Inhibition Potency Class-Level SAR: Pyrrolidine-Benzenesulfonamide Scaffold

Poyraz et al. (2024) reported Ki values for a series of pyrrolidine-benzenesulfonamide derivatives against human carbonic anhydrase isoforms hCA I and hCA II [1]. The most potent compound (3b) exhibited Ki = 17.61 ± 3.58 nM (hCA I) and 5.14 ± 0.61 nM (hCA II). While the target compound (CAS 941935-29-1) was not directly tested in this study, its structural features—specifically the 3-chloro substitution on the phenylsulfonyl ring and the 3-methyl-4-(2-oxopyrrolidin-1-yl) aniline moiety—place it within the same scaffold class. SAR trends indicate that electron-withdrawing substituents at the meta-position of the benzenesulfonamide enhance hCA II affinity relative to para-substituted or unsubstituted analogs [1]. The target compound therefore occupies a distinct SAR niche that is separate from the 4-substituted and unsubstituted analogs that dominate the published series, providing a biochemical differentiation basis for procurement.

Carbonic anhydrase inhibition Enzyme kinetics Structure-activity relationship

Glycine Transporter 1 (GlyT1) Inhibitor Pharmacophore Mapping: Relevance of 3,4-Disubstituted Pyrrolidine Sulfonamide Scaffold

Wang et al. (2018) described a series of 3,4-disubstituted pyrrolidine sulfonamides as potent and selective GlyT1 competitive inhibitors [1]. Although the target compound is a 4-(2-oxopyrrolidin-1-yl) benzenesulfonamide—differing from the 3,4-disubstituted pyrrolidine core—the sulfonamide-γ-lactam hybrid motif is shared. The most advanced compounds from this series demonstrated ex vivo target occupancy in murine brain and promising in vivo efficacy [1]. The target compound's unique 3-chloro substitution on the benzenesulfonamide ring is predicted to modulate GlyT1 binding affinity relative to the 4-chloro and unsubstituted analogs, based on the SAR trends showing that electron-withdrawing groups at specific positions significantly alter potency (IC50 range: <10 nM to >1 µM) [1]. This class-level evidence indicates that the target compound is not interchangeable with generic benzenesulfonamides for GlyT1-targeted studies.

GlyT1 inhibition Schizophrenia Competitive inhibitor

Predicted CYP3A4 Liability Profile vs. Typical Benzenesulfonamide Tool Compounds

Although direct CYP3A4 inhibition data for the target compound are not publicly available, a structurally related 3,4-disubstituted pyrrolidine sulfonamide analog deposited in BindingDB (BDBM50368785, CHEMBL4167229) displayed an IC50 >10,000 nM against CYP3A4 in human liver microsomes using a P450-Glo assay, indicating negligible CYP3A4 inhibition risk [1]. In contrast, many unsubstituted or 4-substituted benzenesulfonamide tool compounds (e.g., acetazolamide, celecoxib-derived sulfonamides) exhibit moderate CYP3A4 inhibitory activity (IC50 values often in the 1–10 µM range) [2]. The 3-chloro substitution pattern in the target compound is predicted to reduce CYP3A4 affinity relative to 4-substituted analogs, based on the general observation that meta-substituted benzenesulfonamides are less prone to type II heme iron binding than para-substituted variants [2]. This differential CYP inhibition profile supports the preference for procuring the exact 3-chloro isomer over simpler benzenesulfonamide alternatives when CYP-related drug-drug interaction (DDI) liability is a concern in the experimental design.

Drug-drug interaction CYP3A4 inhibition ADME profiling

Application Scenarios for 3-Chloro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941935-29-1) Based on Evidenced Differentiation


Comparative Carbonic Anhydrase Isoform Selectivity Profiling

The target compound's meta-chloro substitution pattern, as inferred from class-level carbonic anhydrase SAR [1], makes it a suitable candidate for isoform selectivity screens (hCA I vs. hCA II vs. hCA IX/XII) where the objective is to dissect the contribution of substituent position on inhibitory potency. Procurement of the exact 3-chloro isomer enables direct comparison with published 4-substituted and unsubstituted analogs, facilitating structure-based correlation of sulfonamide-Zn(II) coordination geometry with isoform specificity.

GlyT1 Pharmacology Tool Compound for Neuroscience Research

The target compound's pyrrolidine sulfonamide scaffold aligns with the pharmacophore of competitive GlyT1 inhibitors described by AbbVie [2]. In ex vivo target occupancy and microdialysis studies aimed at validating GlyT1 as a therapeutic target for cognitive impairment in schizophrenia, sourcing the exact compound ensures that occupancy data are attributable to the designated chemotype, avoiding confounding by analogs with different brain penetration or transporter kinetics.

ADME/Drug-Drug Interaction Liability Assessment in Early Drug Discovery

The predicted low CYP3A4 inhibition risk of the target compound, based on structural analogy to a related pyrrolidine sulfonamide [3], positions it as a preferred chemical probe for drug-drug interaction liability assessment in human hepatocyte or microsomal assays. Compared to commonly used benzenesulfonamide tool compounds that exhibit moderate CYP inhibition (IC50 1–10 µM), the target compound may reduce CYP-related artifacts in in vitro DDI screening cascades.

Physicochemical Optimization Lead in Fragment-Based Drug Design

The computed logP (2.9) and tPSA (74.9 Ų) [1] place the target compound near the center of CNS drug-like chemical space. In fragment-based or scaffold-hopping campaigns, the compound can serve as a starting point for exploring the balance between lipophilicity and polar surface area, with the 3-chloro substituent offering a vector for further derivatization to modulate ADME properties without disrupting core binding interactions.

Quote Request

Request a Quote for 3-chloro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.